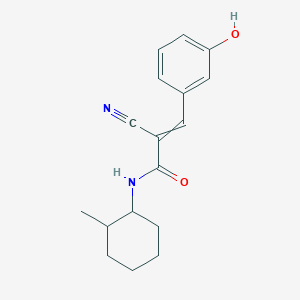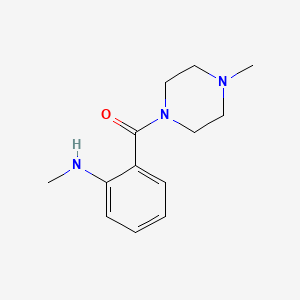![molecular formula C18H23N3O B2577898 1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one CAS No. 2415470-94-7](/img/structure/B2577898.png)
1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is known for its complex structure, which includes a benzimidazole ring, an azetidine ring, and a pentenone chain.
Preparation Methods
The synthesis of 1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one typically involves multiple steps, including the formation of the benzimidazole ring, the azetidine ring, and the pentenone chain. Specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Addition: The double bond in the pentenone chain can participate in addition reactions with reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.
Medicine: Research has indicated its potential as an antiproliferative agent, particularly in cancer treatment.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin. This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one can be compared with other similar compounds, such as:
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-4-5-10-17(22)20-11-14(12-20)21-16-9-7-6-8-15(16)19-18(21)13(2)3/h4,6-9,13-14H,1,5,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILWNRJLBSNOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
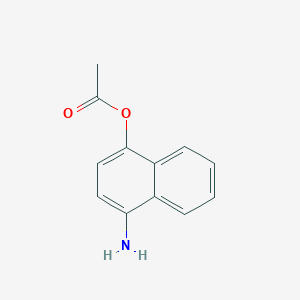
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)
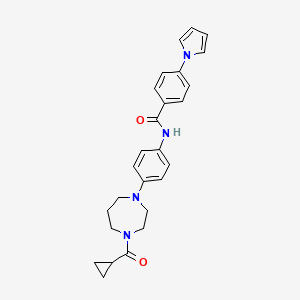
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
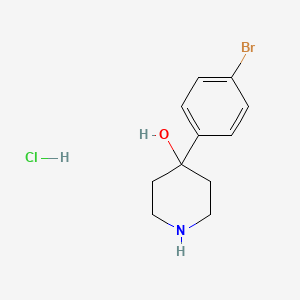
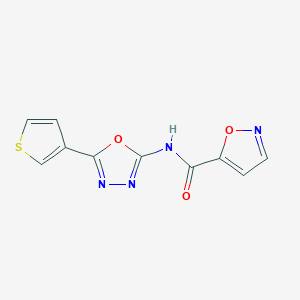
![4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2577827.png)
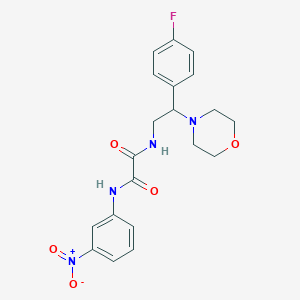
![{8-Oxaspiro[4.5]decan-1-yl}methanamine](/img/structure/B2577833.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2577836.png)
